5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

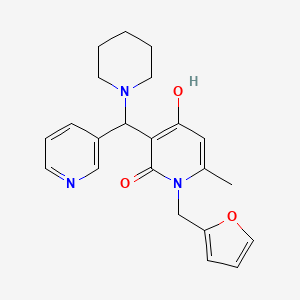

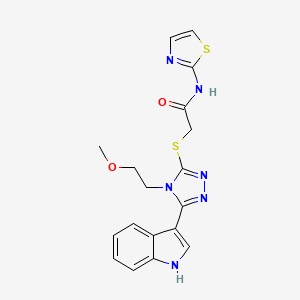

5-Amino-1-benzyl-1H-pyrazole-4-carbohydrazide is a compound of interest due to its versatile chemical structure, which allows for a range of biological activities and potential applications in medicinal chemistry. Its structure consists of a pyrazole ring, which is a five-membered heterocycle containing nitrogen, linked to a carbohydrazide moiety, offering multiple sites for chemical modifications and interactions.

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, typically involves the condensation of hydrazides with various carbonyl compounds. For example, compounds similar to this compound have been synthesized and characterized by techniques such as FT-IR, NMR, and ESI-MS, with their structures confirmed by single-crystal X-ray diffraction ((Karrouchi et al., 2020), (Karrouchi et al., 2021)).

Molecular Structure Analysis

The molecular structure of compounds like this compound has been explored through experimental and theoretical methods, including DFT calculations. These studies provide insights into the optimized molecular structures, vibrational frequencies, and solvation energies, contributing to a deeper understanding of their stability and reactivity in different environments.

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, the reactivity of these compounds can be attributed to the planarity of the CH3 groups linked to the N atom, facilitating σ→σ* and σ→π* transitions that underpin their high reactivities compared to other molecules. Their reactions with different reagents lead to the synthesis of a plethora of heterocyclic derivatives, proving the versatility of the pyrazole core as a building block for complex molecules ((Wen et al., 2006)).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in various fields, including pharmaceuticals, where solubility and stability in different solvents are essential for drug formulation.

Chemical Properties Analysis

The chemical properties, including the acidity, basicity, and reactivity of this compound, are pivotal for its biological activity and interaction with biological targets. Studies involving molecular docking and biological evaluation have revealed that pyrazole derivatives may exhibit significant anti-diabetic and antioxidant activities, highlighting the importance of their chemical properties in medicinal chemistry applications ((Karrouchi et al., 2020)).

科学的研究の応用

Synthesis and Derivatives

5-Amino-1-benzyl-1H-pyrazole-4-carbohydrazide and its derivatives have been extensively explored for their pharmaceutical potential. For instance, the synthesis of pyrazole-4-carbohydrazide derivatives demonstrates a broad interest in pharmaceutical applications, with a focus on generating various compounds that may have potential therapeutic uses (Daidone et al., 2003).

Corrosion Inhibition

One application of carbohydrazide-pyrazole compounds includes their use in corrosion protection. A study investigating the effectiveness of these compounds on mild steel in acidic environments revealed significant inhibition efficiency. This suggests a promising role for these compounds in industrial applications where corrosion is a concern (Paul et al., 2020).

Antimicrobial Activity

The antimicrobial properties of pyrazole integrated 1,3,4-oxadiazoles, derived from pyrazole-4-carbohydrazide, have been extensively studied. These compounds have demonstrated varying degrees of effectiveness against bacteria and fungi, indicating their potential as novel antimicrobial agents (Ningaiah et al., 2014).

Anti-tumor Agents

In the field of oncology, novel pyrazole derivatives have been synthesized and evaluated for their anti-tumor properties. One study outlined an efficient method to obtain certain pyrazole derivatives and their subsequent evaluation in mouse tumor model cancer cell lines. The results suggest potential applications in cancer treatment (Nassar et al., 2015).

作用機序

Target of Action

Similar compounds, such as 5-amino-pyrazoles, have been reported to exhibit properties such as human cannabinoid receptors (hcb1 and hcb2), inhibitors of p38 kinase and cb1 receptor antagonists . These targets play crucial roles in various biological processes, including pain sensation, mood, and memory.

Mode of Action

It’s likely that the compound interacts with its targets through covalent bonding, given that similar compounds have been synthesized as covalent inhibitors targeting both wild-type and gatekeeper mutants .

Biochemical Pathways

Related compounds have been associated with a variety of biochemical pathways due to their wide applications in pharmaceuticals .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour effects .

特性

IUPAC Name |

5-amino-1-benzylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-10-9(11(17)15-13)6-14-16(10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRCQUWTDHLMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)

![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)

![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)

![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)